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Gallium monochloride -

Gallium monochloride

Catalog Number: EVT-8938729
CAS Number:
Molecular Formula: Cl3Ga
Molecular Weight: 176.08 g/mol
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Product Introduction

Description
See also: Gallium trichloride (preferred).
Overview

Gallium monochloride, also known as gallium(I) chloride, is a chemical compound with the formula GaCl. It is classified as a metal halide and is part of the broader category of gallium chlorides, which includes gallium(III) chloride. Gallium monochloride is notable for its role in various chemical reactions and applications, particularly in semiconductor manufacturing and as a precursor for other gallium compounds.

Source and Classification

Gallium monochloride can be sourced from the reaction of metallic gallium with hydrogen chloride gas at elevated temperatures. This compound is classified under the group of metal halides, specifically as a monohalide due to its single chlorine atom per gallium atom. It is often encountered in both solid and gaseous forms, depending on the temperature and pressure conditions.

Synthesis Analysis

Methods

Gallium monochloride can be synthesized through several methods:

  1. Direct Reaction with Hydrogen Chloride: Metallic gallium reacts with hydrogen chloride gas at temperatures above 500 °C to produce gallium monochloride:
    Ga+HClGaCl+H2\text{Ga}+\text{HCl}\rightarrow \text{GaCl}+\text{H}_2
    This method yields gallium monochloride selectively at high temperatures, while lower temperatures favor the formation of gallium(III) chloride .
  2. Thermal Decomposition: Gallium(III) chloride can be thermally decomposed to yield gallium monochloride under specific conditions, although this is less common .
  3. Gas Phase Reactions: In some cases, gallium monochloride can be generated in the gas phase by heating gallium metal in a chlorine atmosphere, which can also lead to the formation of gallium trichloride depending on temperature .

Technical Details

The synthesis often requires careful control of temperature and pressure to optimize yield and purity. The reaction environment must be anhydrous to prevent hydrolysis and contamination from moisture.

Molecular Structure Analysis

Structure

Gallium monochloride exhibits a simple molecular structure where one gallium atom is bonded to one chlorine atom. In solid form, it tends to adopt a polymeric structure due to weak van der Waals interactions between molecules. The molecular geometry is linear in the gaseous state.

Data

  • Molecular Formula: GaCl
  • Molecular Weight: 129.24 g/mol
  • Melting Point: Gallium monochloride has a relatively low melting point compared to other metal halides, which allows it to exist in both solid and gaseous states depending on environmental conditions.
Chemical Reactions Analysis

Gallium monochloride participates in various chemical reactions:

  1. Hydrolysis: Gallium monochloride reacts with water to form gallium hydroxide:
    GaCl+H2OGa OH 3+HCl\text{GaCl}+\text{H}_2\text{O}\rightarrow \text{Ga OH }_3+\text{HCl}
  2. Formation of Gallium Nitride: In semiconductor applications, it can react with ammonia to produce gallium nitride:
    GaCl+NH3GaN+HCl\text{GaCl}+\text{NH}_3\rightarrow \text{GaN}+\text{HCl}
  3. Alkylation Reactions: Gallium monochloride acts as a Lewis acid in organic synthesis, facilitating alkylation reactions with various substrates .
Mechanism of Action

The mechanism by which gallium monochloride acts as a Lewis acid involves its ability to accept electron pairs from donor molecules. This electrophilic behavior makes it valuable in catalyzing reactions such as Friedel-Crafts acylation and alkylation, where it enhances the reactivity of substrates by forming stable complexes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gallium monochloride typically appears as a white or yellowish solid.
  • Solubility: It is soluble in organic solvents but reacts with water.
  • Density: The density of gallium monochloride is approximately 2.9 g/cm³.

Chemical Properties

  • Reactivity: It readily reacts with moisture and acids.
  • Stability: Gallium monochloride is relatively stable under dry conditions but can decompose upon exposure to water or high temperatures.
Applications

Gallium monochloride has several significant applications:

  1. Semiconductor Manufacturing: It serves as a precursor for producing gallium nitride, which is crucial in the fabrication of high-performance electronic devices such as LEDs and laser diodes .
  2. Catalysis: As a Lewis acid catalyst, it facilitates various organic reactions, including alkylation and acylation processes .
  3. Nanoparticle Synthesis: It is used in synthesizing gallium nanoparticles for applications in medicine and materials science due to its ability to stabilize colloidal dispersions .
Synthesis Methodologies

Metathesis Reactions Involving Gallium(III) Precursors

Metathesis reactions, involving the exchange of ligands or cations between compounds, offer a lower-temperature route to gallium monochloride compared to direct elemental synthesis. These reactions typically utilize stable gallium(III) precursors like gallium trichloride (GaCl₃) and involve reduction pathways.

A prominent strategy employs the reaction of gallium trichloride with metallic gallium under carefully controlled stoichiometric and thermal conditions:GaCl₃ (g/l) + 2 Ga (l) ⇌ 3 GaCl (g)This equilibrium is highly temperature-dependent. Achieving significant yields of volatile GaCl requires precise control over the stoichiometric ratio of Ga to GaCl₃ and maintaining the reaction within a specific temperature window (often between 400-800°C) to favor the monochloride while minimizing the reversion to GaCl₃ and Ga metal through disproportionation (2 GaCl → GaCl₂ + Ga or 3 GaCl → GaCl₃ + 2 Ga) upon cooling [5] [6].

Alternative reduction pathways involve reacting gallium trichloride with reducing agents. For instance, hydrogen gas can be employed:2 GaCl₃ (g) + 2 H₂ (g) → 2 GaCl (g) + 4 HCl (g)This reaction demands high temperatures (>700°C) and faces challenges related to the co-production of corrosive HCl and potential side reactions forming lower gallium chlorides or gallium subchlorides [6]. The use of hydrocarbon reductants has also been explored but introduces complexity due to carbonaceous byproducts.

A significant limitation of metathesis routes is the difficulty in isolating pure, condensed-phase GaCl due to its instability. Consequently, these reactions are often conducted in dynamic flow systems or under inert atmospheres, with the GaCl generated in situ as a vapor for immediate use in downstream processes like chemical vapor deposition (CVD) or as a reactant in organometallic synthesis. Product characterization typically relies on gas-phase techniques such as mass spectrometry or in-situ spectroscopic methods (e.g., Raman) due to the transient nature of GaCl [5] [8].

Table 1: Key Metathesis Routes for Gallium Monochloride Synthesis

Precursor SystemReaction SchemeKey ParametersPrimary Challenges
GaCl₃ + GaGaCl₃ + 2 Ga → 3 GaClTemp: 400-800°C; Ga/GaCl₃ > 2:1 mol ratioDisproportionation upon cooling; precise T control
GaCl₃ + H₂2 GaCl₃ + 2 H₂ → 2 GaCl + 4 HClTemp: >700°C; Excess H₂ flowHCl corrosion; side products; low yield efficiency
Organometallic ReductantsGaCl₃ + R₃M → ... → GaCl + ...Varies by reductant (M = Al, Ga, etc.)Carbon contamination; complex byproduct separation

High-Temperature Elemental Synthesis in Chlorine Atmospheres

The most direct and industrially relevant method for gallium monochloride production involves the high-temperature reaction of elemental gallium with chlorine gas. This process exploits the temperature-dependent equilibrium between gallium trichloride (Ga₂Cl₆ dimer) and monochloride:

Ga (l) + 1/2 Cl₂ (g) → GaCl (g)2 GaCl (g) ⇌ Ga₂Cl₆ (g) ⇌ 2 GaCl₃ (g) (Dimer dissociation)

The synthesis is critically dependent on achieving conditions favoring the monomeric GaCl species. Thermodynamic studies reveal that GaCl becomes the dominant vapor species in equilibrium with liquid gallium above approximately 800°C, with its fraction increasing significantly at higher temperatures (e.g., >1100 K) and lower pressures [5] [6]. Below this temperature range, Ga₂Cl₆ (dimeric GaCl₃) is the predominant stable vapor species.

Practical implementation involves passing controlled streams of chlorine gas over or through molten gallium metal maintained at temperatures typically between 850°C and 1100°C within quartz or ceramic reactors:Ga (l) + 1/2 Cl₂ (g) → GaCl (g) ΔH >0 (Endothermic)The endothermic nature necessitates efficient heating systems. Precise control over chlorine flow rate is paramount; insufficient Cl₂ limits reaction rate, while excess Cl₂ favors oxidation to GaCl₃ (Ga₂Cl₆). Reactor design must facilitate efficient contact between the chlorine gas and the molten gallium surface, often employing bubblers, packed beds, or film reactors [6].

A major challenge is the rapid disproportionation of GaCl upon cooling:3 GaCl (g) → GaCl₃ (g) + 2 Ga (l)2 GaCl (g) → GaCl₂ (g) + Ga (l) (GaCl₂ itself disproportionates further)Therefore, the gaseous product stream must be utilized directly at temperature or rapidly quenched and processed to minimize decomposition losses. In-situ spectroscopic monitoring (e.g., UV-Vis, Raman) is crucial for optimizing reaction conditions and quantifying GaCl yield [5].

Table 2: Optimization Variables in High-Temperature Elemental Synthesis

VariableOptimal Range for GaClEffect on GaCl Yield & Stability
Temperature850°C - 1100°C↑ Temp strongly favors GaCl formation (K_eq ↑)
Chlorine Flow RateStoichiometric to slight deficitExcess Cl₂ favors GaCl₃ (Ga₂Cl₆) formation
System PressureLow to Moderate (Sub-atm to 1 atm)↓ P favors monomeric species (GaCl, GaCl₃) over dimers
Gallium Surface AreaMaximized (e.g., droplets, porous support)↑ Surface area ↑ reaction kinetics
Reactor MaterialQuartz, High-Purity AluminaMinimizes catalytic decomposition/corrosion

Plasma-Enhanced Chemical Vapor Deposition Techniques

Plasma-Enhanced Chemical Vapor Deposition (PECVD) represents an advanced methodology for generating reactive species, including gallium monochloride, under non-equilibrium conditions. This approach utilizes electrical discharges (DC, RF, microwave) to generate low-temperature plasmas containing highly energetic electrons, ions, radicals, and excited species. These energetic particles can activate stable precursors like gallium trichloride (GaCl₃) or elemental gallium and chlorine, facilitating the formation of metastable GaCl at significantly lower bulk gas temperatures than required by thermal methods.

Within the plasma environment, GaCl can be formed through several potential pathways:

  • Electron-Induced Fragmentation: Energetic electrons collide with GaCl₃ molecules, causing dissociation:e⁻ + GaCl₃ → GaCl₂ + Cl⁻ + e⁻ or e⁻ + GaCl₃ → GaCl + 2Cl + e⁻Subsequent reactions of fragments (GaCl₂, Cl radicals) can also contribute to GaCl formation or consumption.
  • Radical Reactions: Chlorine radicals (Cl•), abundantly generated by electron impact dissociation of Cl₂ or GaCl₃, can react with gallium atoms or subchlorides:Ga (vapor/sputtered) + Cl• → GaClGaCl₂ + Cl• → GaCl₃ (Undesired, competes)
  • Sputtering: If elemental gallium is used as a target, ion bombardment (e.g., Ar⁺, Cl⁺) within the plasma can physically sputter gallium atoms, which then react with chlorine species in the gas phase to form GaCl.

PECVD offers distinct advantages:

  • Lower Substrate Temperatures: Enables deposition processes on temperature-sensitive materials.
  • Enhanced Reaction Kinetics: Plasma activation allows reactions to proceed rapidly at lower bulk temperatures.
  • Control over Reactive Species: Plasma parameters (power, pressure, frequency, gas composition) allow fine-tuning of the GaCl flux and other active species.

However, challenges remain significant:

  • Complex Chemistry: The plasma contains a multitude of interacting species (ions, radicals, excited states, electrons), making reaction mechanisms complex and difficult to model precisely.
  • Disproportionation: GaCl generated in the plasma remains susceptible to disproportionation upon leaving the active plasma zone or upon surface adsorption unless rapidly incorporated.
  • Precursor Delivery: Efficiently introducing solid gallium or volatile GaCl₃ into the plasma reactor requires specialized delivery systems (sputtering targets, bubblers with carrier gas).
  • Byproduct Formation: Undesirable species like GaCl₂, Ga₂Cl₆, or polymeric (GaCl)ₙ can form, potentially contaminating the desired GaCl stream or deposition process.

While direct in-situ quantification of GaCl in PECVD is challenging, optical emission spectroscopy (OES) can detect characteristic emission lines of Ga and GaCl radicals, providing indirect evidence of its formation. Mass spectrometry sampling of the plasma effluent can also be employed. The primary application of PECVD for GaCl generation is not typically isolation but its immediate use in-situ for the deposition of gallium-containing thin films (e.g., GaN, GaAs) at reduced temperatures, where GaCl serves as a crucial reactive intermediate [5]. The energetic environment of the plasma helps overcome kinetic barriers to precursor activation and film growth that would require much higher temperatures in conventional thermal CVD.

Properties

Product Name

Gallium monochloride

IUPAC Name

gallium;trichloride

Molecular Formula

Cl3Ga

Molecular Weight

176.08 g/mol

InChI

InChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3

InChI Key

UPWPDUACHOATKO-UHFFFAOYSA-K

SMILES

[Cl-].[Cl-].[Cl-].[Ga+3]

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ga+3]

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